BenchChemオンラインストアへようこそ!

ST-1006

Histamine H4 Receptor Radioligand Binding GPCR Pharmacology

ST-1006 is a high-affinity H4R partial agonist (Ki=12nM) validated as a pruritus probe without anti-inflammatory confounds. Inhibits itch but not edema in vivo; induces basophil migration for chemotaxis assays. Use with matched controls (ST-994, ST-1012) for target specificity.

Molecular Formula C16H20Cl2N6
Molecular Weight 367.3 g/mol
Cat. No. B15140489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-1006
Molecular FormulaC16H20Cl2N6
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N
InChIInChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22)
InChIKeyICAQZJCLBRKWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (ST-1006): Procurement-Focused Profile of a 2,4-Diaminopyrimidine Histamine H4 Receptor Partial Agonist


N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine, commonly designated ST-1006 (CAS 1196994-11-2), is a synthetic small-molecule histamine H4 receptor (H4R) partial agonist belonging to the 2,4-diaminopyrimidine chemotype [1]. The compound exhibits high affinity for the human H4R (Ki = 12 nM, pKi = 7.94) and >83-fold selectivity over the H1 and H2 receptor subtypes [1]. ST-1006 has been extensively characterized as a pharmacological probe for dissecting H4R-mediated signaling in inflammation, pruritus, and immune cell function [2]. Its well-defined functional profile—partial agonism with distinct in vivo efficacy patterns—differentiates it from both neutral antagonists and inverse agonists within the aminopyrimidine series [3].

Why N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine Cannot Be Interchanged with Other H4R Ligands or 2,4-Diaminopyrimidines


The histamine H4 receptor (H4R) ligand landscape is characterized by marked functional selectivity: compounds sharing similar binding affinity can exhibit divergent efficacies (partial agonism, inverse agonism, neutral antagonism) that produce opposing biological outcomes [1]. Within the 2,4-diaminopyrimidine scaffold alone, subtle structural variations—such as the 2,6-dichlorobenzyl substitution pattern in ST-1006 versus alternative benzyl or piperazine modifications—yield ligands with distinct functional signatures (e.g., neutral antagonist ST-994, inverse agonist ST-1012, partial inverse agonist ST-1124) that are not interchangeable in experimental systems [1]. Furthermore, H4R agonists from different chemical classes (e.g., imidazole-containing 4-methylhistamine, isothiourea-based clobenpropit) display variable off-target profiles, species-dependent pharmacology, and native-cell potency shifts that preclude simple substitution without experimental validation [2][3].

N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine: Quantitative Differentiation Against Key H4R Ligands and In-Class Analogs


H4 Receptor Binding Affinity: ST-1006 vs. 4-Methylhistamine, VUF8430, and Clobenpropit

ST-1006 demonstrates a Ki of 12 nM (pKi = 7.94) for the human histamine H4 receptor in competition binding assays using [3H]histamine [1]. This affinity is approximately 4.2-fold higher than 4-methylhistamine (Ki = 50 nM, pKi = 7.3) [2], approximately 2.6-fold higher than VUF8430 (Ki = 31.6 nM, pKi = 7.5) [3], and comparable to clobenpropit (Ki = 13 nM as partial agonist; Kd = 31 nM in alternative assays) [4]. However, unlike clobenpropit—which exhibits significant off-target binding to 5-HT3 (Ki = 7.4 nM) and α2-adrenoceptors (Ki = 7.8-17.4 nM)—ST-1006 shows no reported affinity for these auxiliary targets at sub-micromolar concentrations [1][5]. The quantitative binding advantage of ST-1006 over the benchmark agonist 4-methylhistamine is 38 nM lower Ki, translating to a meaningful difference in experimental concentrations required for receptor occupancy.

Histamine H4 Receptor Radioligand Binding GPCR Pharmacology Affinity Comparison

Receptor Subtype Selectivity: ST-1006 Exhibits >83-Fold H4/H1 and H4/H2 Discrimination

ST-1006 displays Ki values >1,000 nM for both the histamine H1 and H2 receptors, yielding a selectivity ratio of >83-fold for H4 over H1/H2 [1]. This selectivity profile positions ST-1006 favorably compared to certain dual H1/H4 ligands under development, which exhibit affinities for both receptors in the same nanomolar range [2]. While JNJ7777120 achieves >1,000-fold selectivity, it is an antagonist rather than an agonist, rendering it unsuitable for studies requiring H4R activation [3]. 4-Methylhistamine demonstrates >100-fold selectivity but with 4.2-fold lower H4R affinity than ST-1006 [4]. VUF8430 shows moderate H3 affinity (pKi = 6.0, Ki ≈ 1,000 nM) in addition to its H4 activity, introducing potential experimental confounds [5]. ST-1006's >83-fold window provides a clean pharmacological tool for isolating H4R-mediated effects without requiring complementary antagonist controls to suppress H1/H2 signaling.

Receptor Selectivity Off-Target Profiling Histamine Receptor Family Assay Design

In Vivo Functional Differentiation: ST-1006 Inhibits Pruritus but Not Edema, Contrasting with ST-994 and ST-1012

In a direct head-to-head comparison within the aminopyrimidine series, ST-1006 (partial agonist) at 30 mg/kg s.c. significantly inhibited croton oil-induced ear pruritus in mice, yet was ineffective at reducing ear edema at any tested dose (10-100 mg/kg) [1]. In the same study, the neutral antagonist ST-994 and inverse agonist ST-1012 both significantly reduced ear edema at 30 and 100 mg/kg, while ST-1012 failed to inhibit pruritus at any dose [1]. The reference H4R antagonist JNJ7777120 reduced both edema and inflammation scores at 100 mg/kg [1]. This divergent efficacy profile—pruritus suppression without anti-edema activity—is a unique functional signature of ST-1006 among structurally related aminopyrimidine H4R ligands and cannot be predicted from binding affinity alone. The data demonstrate that ST-1006 engages H4R signaling pathways that selectively modulate pruriceptive responses while sparing vascular permeability mechanisms.

In Vivo Pharmacology Pruritus Inflammation Croton Oil Model Functional Selectivity

Functional Potency in Native Human Monocytes: ST-1006 pEC50 = 6.7 vs. 4-Methylhistamine (6.9) and VUF8430 (6.8)

In freshly isolated human monocytes—a physiologically relevant native cell system—ST-1006 inhibited IL-12p70 secretion with a pEC50 of 6.7 ± 0.29 (EC50 ≈ 200 nM) [1]. This potency was comparable to 4-methylhistamine (pEC50 = 6.9 ± 0.24, EC50 ≈ 126 nM) and VUF8430 (pEC50 = 6.8 ± 0.18, EC50 ≈ 158 nM), and slightly higher than clobenpropit (pEC50 = 6.5 ± 0.28, EC50 ≈ 316 nM) [1]. Notably, all agonists displayed reduced potency in native monocytes compared to recombinant cell line assays (e.g., published pEC50 values: ST-1006 8.95, 4-methylhistamine 7.4, VUF8430 7.3), underscoring the importance of evaluating compounds in disease-relevant cellular contexts [1]. Critically, the IL-12p70 suppression by ST-1006 was completely blocked by the H4R antagonist JNJ7777120, whereas the effects of 4-methylhistamine, VUF8430, clobenpropit, and UR-PI376 were only partially antagonized, indicating that ST-1006 exerts its monocyte effects exclusively through H4R engagement without significant H2R crossover [1]. This complete JNJ7777120 blockade is a unique attribute among the tested H4R agonists.

Native Cell Pharmacology IL-12p70 Monocytes Functional Potency Ex Vivo Assay

Chemical Scaffold Differentiation: 2,4-Diaminopyrimidine Core Confers Distinct Selectivity and Functional Profile

ST-1006 belongs to the 2,4-diaminopyrimidine chemotype, which distinguishes it from the three other major H4R ligand classes: imidazole-containing agonists (e.g., 4-methylhistamine, histamine), isothiourea-based compounds (e.g., clobenpropit, VUF8430), and indole-carboxamide antagonists (e.g., JNJ7777120) [1][2]. The 2,4-diaminopyrimidine scaffold has been established as a privileged structure for achieving potent hH4R affinity with tunable efficacy, ranging from inverse agonism (ST-1012) to partial agonism (ST-1006) to neutral antagonism (ST-994) [3][4]. Unlike imidazole-based agonists, 2,4-diaminopyrimidines lack the imidazole moiety that can engage H3 receptors and cytochrome P450 enzymes, potentially reducing metabolic liabilities and off-target pharmacology [1]. Within the 2,4-diaminopyrimidine series, the 2,6-dichlorobenzyl substitution at N4 and 4-methylpiperazine at C6 are critical determinants of the partial agonist efficacy observed for ST-1006; alternative substitutions yield inverse agonists or antagonists [3]. This scaffold-level differentiation enables researchers to select ST-1006 specifically when partial H4R activation—rather than full agonism or complete blockade—is desired.

Chemical Scaffold 2,4-Diaminopyrimidine Structure-Activity Relationship Ligand Classification

Validated Research and Procurement Applications for N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (ST-1006)


H4R-Mediated Pruritus Studies Requiring Dissociation from Anti-Edema Effects

ST-1006 is uniquely suited for investigating H4R-dependent pruritus mechanisms in vivo without the confounding variable of reduced vascular permeability (edema). In the croton oil-induced dermatitis model, ST-1006 (30 mg/kg s.c.) significantly inhibited pruritus while showing zero effect on ear edema across a 10-100 mg/kg dose range [1]. This contrasts with the neutral antagonist ST-994 and inverse agonist ST-1012, both of which reduced edema, and with the reference antagonist JNJ7777120, which affected both endpoints [1]. Researchers studying itch pathways—particularly those aiming to validate H4R as an anti-pruritic target without immunosuppressive or anti-inflammatory confounds—should prioritize ST-1006 over other aminopyrimidine H4R ligands. Procurement should include ST-994 as a matched control to confirm H4R specificity of observed effects.

Native Human Immune Cell Assays Demanding Clean H4R-Specific Pharmacological Tools

In freshly isolated human monocytes, ST-1006 produces IL-12p70 down-regulation (pEC50 = 6.7) that is completely blocked by the H4R antagonist JNJ7777120, whereas 4-methylhistamine, VUF8430, clobenpropit, and UR-PI376 show only partial blockade, indicating residual H2R or off-target activity [2]. ST-1006 therefore provides a more specific H4R probe for ex vivo studies in primary human immune cells, reducing the need for complementary H2R antagonist controls (e.g., ranitidine). This property is particularly valuable for target validation in inflammatory disease research where native cell pharmacology often diverges from recombinant overexpression systems. Procurement should include JNJ7777120 for specificity controls.

Partial Agonist Profiling in 2,4-Diaminopyrimidine Structure-Activity Relationship (SAR) Campaigns

ST-1006 serves as a benchmark partial agonist within the 2,4-diaminopyrimidine H4R ligand series, enabling systematic SAR exploration of substituent effects on efficacy. Its well-characterized binding affinity (Ki = 12 nM) [3], functional potency in multiple assay formats, and in vivo phenotypic signature [1] provide a solid reference point for evaluating novel analogs. The availability of matched controls with distinct efficacies—ST-994 (neutral antagonist), ST-1012 (inverse agonist), and ST-1124 (partial inverse agonist)—from the same scaffold series [1] makes ST-1006 an essential component of any comprehensive H4R ligand screening panel. Medicinal chemistry teams engaged in H4R drug discovery should procure ST-1006 alongside these structurally related comparators to establish efficacy benchmarks.

Basophil and Mast Cell Chemotaxis Studies in Allergic Inflammation

ST-1006 at 10 μM potently induces active migration of human basophils (P < 0.001) and modulates FcεRI-mediated activation markers (CD63, CD203c; P < 0.01), providing a validated positive control for H4R-dependent chemotaxis assays [4]. The compound also reduces sulfidoleukotriene release from basophils stimulated via FcεRI cross-linking or hymenoptera venom allergens (P < 0.05-0.001) [4]. These functional effects are H4R-mediated and offer a reproducible assay system for studying negative feedback regulation of IgE-dependent processes. For immunology researchers investigating mast cell/basophil biology in allergic disease, ST-1006 represents a well-documented agonist with published protocols for migration and activation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST-1006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.